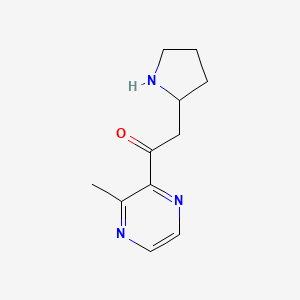
1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the reaction of 3-methylpyrazine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and pyrrolidine-containing molecules. Examples include:
- 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol
- 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-amine
Uniqueness
1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its specific combination of pyrazine and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one, with the CAS number 1697460-77-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.
The compound has the following chemical properties:
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.26 g/mol
- Structure : The compound features a pyrazine ring and a pyrrolidine moiety, which are known to influence its biological activity.
The pyrazine ring in the structure of this compound is associated with various biological activities, including antimicrobial and anti-inflammatory effects. Pyrazines are known to interact with multiple biological targets, which may include enzymes and receptors involved in disease processes .
Antimicrobial Activity
Research indicates that compounds containing pyrazine rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against a range of pathogens, including bacteria and fungi. The specific activity of this compound against these organisms remains to be extensively documented, but similar compounds suggest a potential for antimicrobial efficacy .
Anti-inflammatory Effects
The presence of the pyrrolidine moiety may contribute to anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
A review of literature reveals several case studies highlighting the biological implications of similar compounds:
-
Study on Pyrazine Derivatives :
- A study demonstrated that modifications to the pyrazine ring could enhance solubility and bioavailability while maintaining or improving biological activity against Trypanosoma brucei, a parasite responsible for sleeping sickness .
- The study noted that certain structural modifications led to a significant increase in potency and metabolic stability.
- Pyrrolidine Compounds :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1697460-77-7 |
| Molecular Weight | 205.26 g/mol |
| Molecular Formula | C11H15N3O |
| Biological Activities | Antimicrobial, Anti-inflammatory |
| Compound Structure | Description |
|---|---|
| Compound Structure | This compound |
Research Findings
Recent research has focused on optimizing the biological activity of pyrazine-containing compounds through structural modifications. For example, increasing the three-dimensionality of the structure has been shown to improve solubility and potency against specific targets while enhancing metabolic stability .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(3-methylpyrazin-2-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H15N3O/c1-8-11(14-6-5-12-8)10(15)7-9-3-2-4-13-9/h5-6,9,13H,2-4,7H2,1H3 |
InChI Key |
IERYDPOKLIOTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(=O)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















